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molecular formula C21H25NO B8815141 3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane

3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane

Cat. No. B8815141
M. Wt: 307.4 g/mol
InChI Key: GIJXKZJWITVLHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04261990

Procedure details

The starting material is prepared as follows. The intimate mixture of 9.20 g of benzhydrol 7.05 g of tropine and 10 g of p-toluenesulfonic acid monohydrate is placed in a flask which is fitted with an air condensor and a vacuum take-off. The flask is evacuated and maintained in vacuo while being heated in an oil bath to 165°-170°, whereby the liberated water is removed. After 2 hours, the mixture is cooled and partitioned between 100 ml of water and diethyl ether each. The aqueous solution is separated, washed once more with diethyl ether and made basic with 50% aqueous sodium hydroxide. It is extracted repeatedly with diethyl ether, the extract washed with brine and evaporated to give 3-diphenylmethoxy-8-methyl-8-azabicyclo[3.2.1]octane, which is sufficiently pure to be used in the next step.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([OH:14])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:15][N:16]1[CH:20]2[CH2:21][CH:22](O)[CH2:23][CH:17]1[CH2:18][CH2:19]2.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[C:2]1([CH:1]([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[O:14][CH:22]2[CH2:21][CH:20]3[N:16]([CH3:15])[CH:17]([CH2:18][CH2:19]3)[CH2:23]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C2CCC1CC(C2)O
Name
Quantity
10 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material is prepared
CUSTOM
Type
CUSTOM
Details
is placed in a flask
CUSTOM
Type
CUSTOM
Details
which is fitted with an air condensor
CUSTOM
Type
CUSTOM
Details
The flask is evacuated
TEMPERATURE
Type
TEMPERATURE
Details
maintained in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
while being heated in an oil bath to 165°-170°
CUSTOM
Type
CUSTOM
Details
whereby the liberated water is removed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled
CUSTOM
Type
CUSTOM
Details
partitioned between 100 ml of water and diethyl ether each
CUSTOM
Type
CUSTOM
Details
The aqueous solution is separated
WASH
Type
WASH
Details
washed once more with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
It is extracted repeatedly with diethyl ether
WASH
Type
WASH
Details
the extract washed with brine
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(OC1CC2CCC(C1)N2C)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04261990

Procedure details

The starting material is prepared as follows. The intimate mixture of 9.20 g of benzhydrol 7.05 g of tropine and 10 g of p-toluenesulfonic acid monohydrate is placed in a flask which is fitted with an air condensor and a vacuum take-off. The flask is evacuated and maintained in vacuo while being heated in an oil bath to 165°-170°, whereby the liberated water is removed. After 2 hours, the mixture is cooled and partitioned between 100 ml of water and diethyl ether each. The aqueous solution is separated, washed once more with diethyl ether and made basic with 50% aqueous sodium hydroxide. It is extracted repeatedly with diethyl ether, the extract washed with brine and evaporated to give 3-diphenylmethoxy-8-methyl-8-azabicyclo[3.2.1]octane, which is sufficiently pure to be used in the next step.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([OH:14])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:15][N:16]1[CH:20]2[CH2:21][CH:22](O)[CH2:23][CH:17]1[CH2:18][CH2:19]2.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[C:2]1([CH:1]([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[O:14][CH:22]2[CH2:21][CH:20]3[N:16]([CH3:15])[CH:17]([CH2:18][CH2:19]3)[CH2:23]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C2CCC1CC(C2)O
Name
Quantity
10 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material is prepared
CUSTOM
Type
CUSTOM
Details
is placed in a flask
CUSTOM
Type
CUSTOM
Details
which is fitted with an air condensor
CUSTOM
Type
CUSTOM
Details
The flask is evacuated
TEMPERATURE
Type
TEMPERATURE
Details
maintained in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
while being heated in an oil bath to 165°-170°
CUSTOM
Type
CUSTOM
Details
whereby the liberated water is removed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled
CUSTOM
Type
CUSTOM
Details
partitioned between 100 ml of water and diethyl ether each
CUSTOM
Type
CUSTOM
Details
The aqueous solution is separated
WASH
Type
WASH
Details
washed once more with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
It is extracted repeatedly with diethyl ether
WASH
Type
WASH
Details
the extract washed with brine
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(OC1CC2CCC(C1)N2C)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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